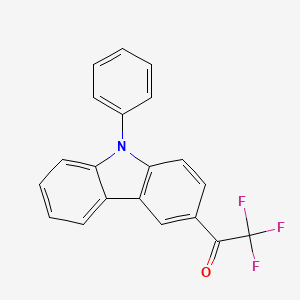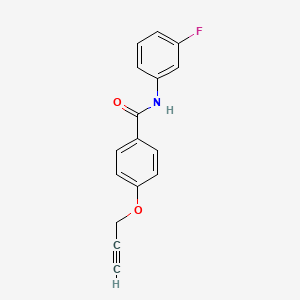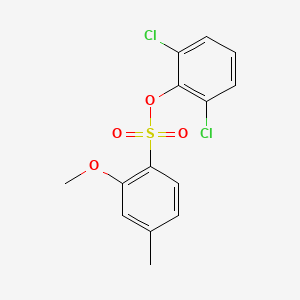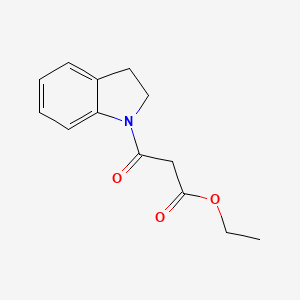
2,2,2-Trifluoro-1-(9-phenylcarbazol-3-yl)ethanone
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(9-phenylcarbazol-3-yl)ethanone is a fluorinated organic compound with a unique structure that combines a trifluoromethyl group and a phenylcarbazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(9-phenylcarbazol-3-yl)ethanone typically involves the reaction of 9-phenylcarbazole with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
[ \text{9-Phenylcarbazole} + \text{Trifluoroacetic anhydride} \xrightarrow{\text{AlCl}_3} \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoro-1-(9-phenylcarbazol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-(9-phenylcarbazol-3-yl)ethanone has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Pharmaceuticals: Its structure can be modified to develop new drugs with potential therapeutic effects.
Materials Science: The compound can be used to create new materials with desirable properties such as high thermal stability and chemical resistance.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-1-(9-phenylcarbazol-3-yl)ethanone depends on its application. In organic electronics, the compound acts as an electron-transporting material due to the presence of the trifluoromethyl group, which enhances electron affinity. In pharmaceuticals, the compound’s mechanism of action would depend on its specific molecular targets and pathways, which could include enzyme inhibition or receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoroacetophenone: Similar in structure but lacks the carbazole moiety.
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone: Contains a nitrophenyl group instead of a phenylcarbazole group.
Uniqueness
2,2,2-Trifluoro-1-(9-phenylcarbazol-3-yl)ethanone is unique due to the combination of the trifluoromethyl group and the phenylcarbazole moiety, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring high electron affinity and stability.
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-1-(9-phenylcarbazol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F3NO/c21-20(22,23)19(25)13-10-11-18-16(12-13)15-8-4-5-9-17(15)24(18)14-6-2-1-3-7-14/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOCHZIJOKLPGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C(=O)C(F)(F)F)C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[N-(mesitylsulfonyl)-N-(2-phenylethyl)glycyl]amino}benzamide](/img/structure/B4691512.png)

![2-ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B4691525.png)

![1-[5-(1,3-BENZOTHIAZOL-2-YL)-2-CHLOROPHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA](/img/structure/B4691531.png)
![methyl 4-[(2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzoyl)amino]benzoate](/img/structure/B4691542.png)
![N~3~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE](/img/structure/B4691552.png)
![N-(4-bromo-3-methylphenyl)-N'-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4691578.png)

![(5E)-5-[(1-methylindol-3-yl)methylidene]-1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4691593.png)

![2-{[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3-nitropyridine](/img/structure/B4691602.png)
![4-phenyl-3-[(E)-3-phenylprop-2-enyl]sulfanyl-5-(thiophen-2-ylmethyl)-1,2,4-triazole](/img/structure/B4691615.png)
![N-butyl-2-[(3,5-dimethylphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4691619.png)
